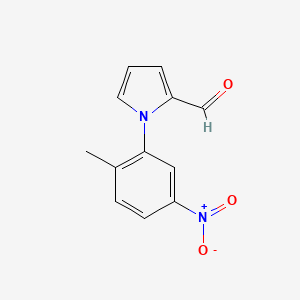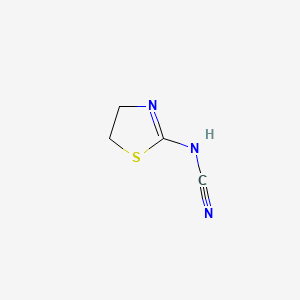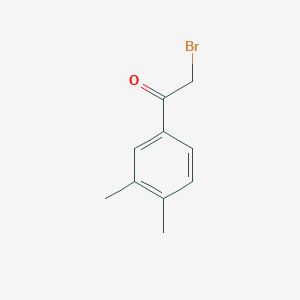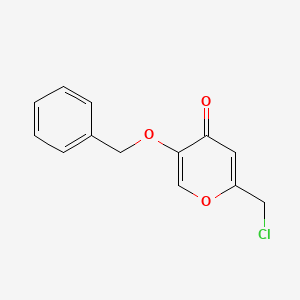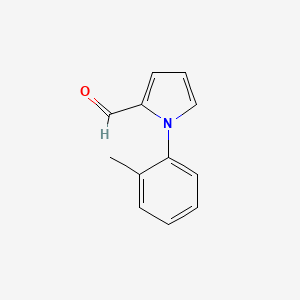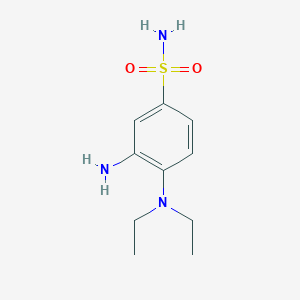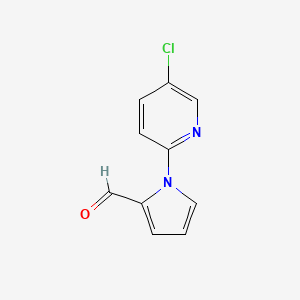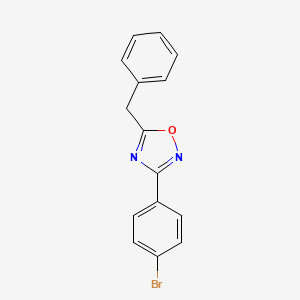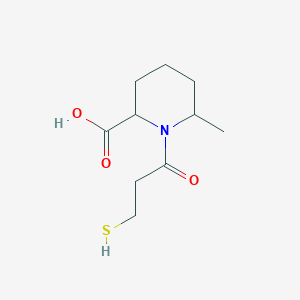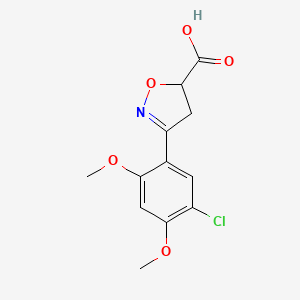![molecular formula C15H16N4 B1274094 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 56344-53-7](/img/structure/B1274094.png)
7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Vue d'ensemble
Description
La 7-benzyl-5,6-diméthyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine est un composé chimique connu pour ses effets inhibiteurs sur la protéase du virus de l'hépatite C (VHC) . Ce composé fait partie de la famille des pyrrolopyrimidines, caractérisée par un système cyclique fusionné de pyrrole et de pyrimidine. La présence de groupes benzyliques et diméthyles améliore son activité biologique et sa spécificité.
Applications De Recherche Scientifique
La 7-benzyl-5,6-diméthyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique de construction pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses effets inhibiteurs sur les enzymes et les protéines.
Médecine : Investigue pour son potentiel en tant qu'agent antiviral, en particulier contre le virus de l'hépatite C.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et chimiques.
5. Mécanisme d'action
Le mécanisme d'action de la 7-benzyl-5,6-diméthyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine implique sa liaison au site actif de la protéase du virus de l'hépatite C, inhibant ainsi l'activité de l'enzyme. Cette inhibition empêche le virus de se répliquer, ce qui en fait un agent antiviral potentiel . Les cibles moléculaires incluent l'enzyme protéase, et les voies impliquées sont liées à la réplication virale et à la synthèse protéique.
Mécanisme D'action
Target of Action
The primary target of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is the Hepatitis C Virus (HCV) . It acts as an inhibitor, disrupting the virus’s ability to replicate and spread.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the replication of the HCV . By inhibiting the virus, the compound disrupts these pathways, preventing the virus from spreading and causing further damage.
Pharmacokinetics
Like many similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties likely play a significant role in its bioavailability and overall effectiveness .
Result of Action
The result of the compound’s action is a reduction in the replication and spread of the HCV . This can lead to a decrease in the severity of the disease and potentially contribute to the elimination of the virus from the body.
Analyse Biochimique
Cellular Effects
The effects of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to interfere with the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . This compound’s ability to affect such critical pathways highlights its potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it acts as an ATP-competitive inhibitor, selectively inhibiting PKB over PKA . This selective inhibition is essential for its potential use in targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable under normal storage conditions . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that it can lead to significant changes in cellular processes over extended periods .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, it plays a role in the PI3K-PKB signaling pathway, promoting cell proliferation and survival . These interactions are vital for understanding its metabolic effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its biological activity . Understanding these processes is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct it to particular organelles, influencing its function and activity . This subcellular localization is critical for its role in cellular processes and potential therapeutic applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 7-benzyl-5,6-diméthyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine implique généralement des réactions organiques à plusieurs étapesLes conditions de réaction impliquent souvent l'utilisation de solvants comme l'éthanol et de catalyseurs pour faciliter les réactions .
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés, impliquant souvent un contrôle de la température, une régulation de la pression et l'utilisation de réactifs de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
La 7-benzyl-5,6-diméthyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou ajouter des atomes d'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Des réactifs comme l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux avec un catalyseur au palladium.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle en présence d'une base.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
Comparaison Avec Des Composés Similaires
Composés similaires
7-benzyl-5,6-diméthyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol : Structure similaire mais avec un groupe hydroxyle au lieu d'un groupe amine.
5,6-diméthyl-7-(phénylméthyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine : Structure similaire avec de légères variations dans les substituants.
Unicité
L'unicité de la 7-benzyl-5,6-diméthyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine réside dans son action inhibitrice spécifique contre la protéase du virus de l'hépatite C, qui n'est pas couramment observée dans d'autres composés similaires. Sa structure spécifique permet une forte affinité de liaison et une sélectivité, ce qui en fait un composé précieux pour la recherche antivirale .
Propriétés
IUPAC Name |
7-benzyl-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-10-11(2)19(8-12-6-4-3-5-7-12)15-13(10)14(16)17-9-18-15/h3-7,9H,8H2,1-2H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJFFHQKDQYWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)N)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388205 | |
| Record name | 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56344-53-7 | |
| Record name | 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


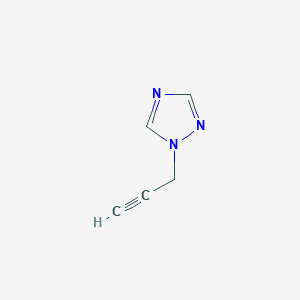
![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)
